molecular formula C12H8N4O2S B3127638 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile CAS No. 338420-96-5

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B3127638
CAS No.: 338420-96-5
M. Wt: 272.28 g/mol
InChI Key: LLVBBVKTJNORCU-UHFFFAOYSA-N
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Description

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile is an organic compound that features a nitrobenzyl group attached to a pyrimidine ring via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile typically involves a multi-step processThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((2-aminobenzyl)sulfanyl)-5-pyrimidinecarbonitrile, while oxidation of the sulfanyl group can produce 2-((2-nitrobenzyl)sulfonyl)-5-pyrimidinecarbonitrile .

Scientific Research Applications

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile involves its ability to undergo photochemical reactions. Upon exposure to light, the nitrobenzyl group can undergo a photolysis reaction, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile is unique due to its combination of the nitrobenzyl group with a sulfanyl linkage and a pyrimidinecarbonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry .

Properties

IUPAC Name

2-[(2-nitrophenyl)methylsulfanyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c13-5-9-6-14-12(15-7-9)19-8-10-3-1-2-4-11(10)16(17)18/h1-4,6-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVBBVKTJNORCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200536
Record name 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338420-96-5
Record name 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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